1,1-Dimethyl-4-(O-tolyl)semicarbazide
Description
1,1-Dimethyl-4-(O-tolyl)semicarbazide is a substituted semicarbazide derivative characterized by a dimethyl group at the N1 position and an ortho-tolyl (2-methylphenyl) substituent at the N4 position. This compound is part of a broader class of semicarbazides, which are widely studied for their diverse biological and chemical properties, including enzyme inhibition, antioxidant activity, and applications in materials science. The dimethyl substitution enhances steric hindrance and may influence metabolic stability, while the o-tolyl group contributes to lipophilicity and electronic effects .
Properties
CAS No. |
19102-38-6 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-6-4-5-7-9(8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
BDVVQSQQYYHWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of semicarbazides are highly dependent on substituent variations. Below is a comparative analysis with key analogs:
Key Observations:
- Steric Effects : Dimethyl groups at N1 reduce conformational flexibility, which may improve metabolic stability but reduce solubility .
- Thio vs. Oxygen Analogs : Thiosemicarbazides (S replacing O) show distinct reactivity, such as stronger metal coordination and altered antioxidant mechanisms .
Enzyme Inhibition
- MAO-B Inhibition : Semicarbazones with bromophenyl groups (e.g., compound 4 from ) show potent MAO-B inhibition (IC50 = 0.212 µM), suggesting that electron-deficient aromatic rings enhance activity .
- Ethylene Inhibition : DPSS (1,1-dimethyl-4-(phenylsulfonyl)semicarbazide) extends carnation vase life by inhibiting ethylene signaling, with efficacy linked to sulfonyl group interactions with receptor sites .
Antioxidant Activity
- Semicarbazides with butylated hydroxytoluene (BHT) moieties exhibit superior radical scavenging due to NH group hydrogen donation and resonance stabilization . The o-tolyl group in this compound may similarly stabilize radicals via conjugation.
Physicochemical Properties
- Surface Area and Adsorption : Semicarbazide-functionalized biosorbents (e.g., DAC@SC) show reduced BET surface area (10.3 m²/g vs. 44.2 m²/g for native flax) due to pore blocking, indicating that bulky substituents like o-tolyl may hinder adsorption capacity .
- Stability : Semicarbazide microarrays demonstrate superior aging stability compared to amine slides, attributed to the inertness of the semicarbazide linkage .
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